2-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide
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Overview
Description
2-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide is a complex organic compound that features a benzamide core with a thiophene and pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene and pyridine intermediates, which are then coupled with a benzamide derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability, allowing for the production of significant quantities of the compound while maintaining stringent quality control standards .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
2-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive compounds and studying biological pathways.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: These compounds share the thiophene moiety and have similar chemical properties.
Pyridine Derivatives: These compounds share the pyridine moiety and are used in similar applications.
Benzamide Derivatives: These compounds share the benzamide core and have similar therapeutic potential.
Uniqueness
2-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Biological Activity
2-Methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide, with the CAS number 2034395-18-9, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a complex structure, incorporating a thiophene and pyridine moiety, which may enhance its interaction with biological targets. This article explores its biological activity, synthesis, and potential applications based on recent research findings.
The molecular formula of this compound is C18H16N2OS, with a molecular weight of approximately 308.4 g/mol. The compound's structure suggests it may interact with various biological systems due to the presence of nitrogen and sulfur heteroatoms.
Property | Value |
---|---|
Molecular Formula | C18H16N2OS |
Molecular Weight | 308.4 g/mol |
CAS Number | 2034395-18-9 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Thiophene-Pyridine Linkage : Utilizing nucleophilic substitution reactions.
- Amidation : Reaction of the resulting intermediate with appropriate amine derivatives to form the final product.
These steps require careful optimization of reaction conditions to maximize yield and purity.
Anticancer Potential
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing thiophene and pyridine rings have shown effectiveness in inhibiting tumor growth in various cancer models. A comparative study highlighted that certain derivatives had IC50 values in the nanomolar range against specific cancer cell lines, suggesting strong antiproliferative properties .
The biological activity of this compound may be attributed to:
- Inhibition of Kinases : Compounds with similar structures have been noted for their ability to inhibit specific kinases involved in cancer progression.
- Modulation of Apoptotic Pathways : Some studies suggest that these compounds can induce apoptosis in cancer cells, enhancing their therapeutic potential .
Case Studies
- Study on Antitumor Activity : A recent investigation found that a related compound demonstrated significant inhibition of cell proliferation in HCT116 colon cancer cells, achieving an IC50 value of approximately 0.64 μM .
- Pyridine Derivatives : Another study focused on pyridine-containing compounds reported promising results in inhibiting FGFR1 and FGFR2 kinases, with IC50 values less than 4.1 nM for certain derivatives .
Properties
IUPAC Name |
2-methyl-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-13-4-2-3-5-16(13)18(21)20-11-14-6-8-19-17(10-14)15-7-9-22-12-15/h2-10,12H,11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYQWALSIURUEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=CC(=NC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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